1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
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Overview
Description
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of pyrrolidine attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)pyrrolidine: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
N,N-dimethylpyrrolidin-3-amine: Similar structure but lacks the aminoethyl group.
1-(2-aminoethyl)-N-methylpyrrolidin-3-amine: Similar structure with only one methyl group on the nitrogen atom.
Uniqueness
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both the aminoethyl group and the dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, commonly referred to as DMPEA, is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and specific functional groups that confer distinct biological properties.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : Approximately 130.24 g/mol
- Structural Features : The compound features a pyrrolidine ring with two methyl groups on the nitrogen and an aminoethyl side chain.
The biological activity of DMPEA is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of neurotransmitter levels, influencing both excitatory and inhibitory pathways in the central nervous system (CNS). The compound can function as an inhibitor or activator depending on its binding affinity to specific receptors and enzymes involved in neurotransmitter signaling.
Neurotransmitter Modulation
DMPEA has been identified as a potential selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating mood disorders such as depression and anxiety. Its structural characteristics allow it to interact effectively with serotonin transporters, enhancing serotonin availability in the synaptic cleft.
Enzyme Interaction
The compound has shown promise in inhibiting various enzymes involved in metabolic pathways. For example, it has been studied for its effects on enzymes like N-myristoyltransferase (NMT), which plays a crucial role in protein modification processes essential for cellular function .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of DMPEA through various case studies:
-
Study on Antidepressant Effects :
- Researchers evaluated the antidepressant potential of DMPEA through animal models, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages.
- Findings : The study highlighted DMPEA's ability to enhance serotonin levels, contributing to its antidepressant effects.
- Inhibition of Leishmania NMT :
-
CNS Stimulant Activity :
- A separate investigation focused on DMPEA's stimulant properties within the CNS, revealing increased locomotor activity in rodent models.
- : This finding supports its classification as a CNS stimulant, warranting further exploration for therapeutic uses.
Summary of Biological Activities
Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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